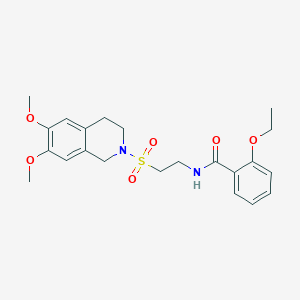

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S/c1-4-30-19-8-6-5-7-18(19)22(25)23-10-12-31(26,27)24-11-9-16-13-20(28-2)21(29-3)14-17(16)15-24/h5-8,13-14H,4,9-12,15H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHHFGLYHMRDKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 6,7-Dimethoxy-3,4-dihydroisoquinoline Core

The dihydroisoquinoline moiety is synthesized via Bischler-Napieralski cyclization , a well-established method for constructing tetrahydroisoquinoline frameworks. Starting from phenethylamine derivatives, condensation with trimethoxybenzaldehyde under acidic conditions forms a Schiff base, which undergoes cyclization upon treatment with phosphoryl chloride (POCl₃). Subsequent reduction with sodium borohydride (NaBH₄) yields the 3,4-dihydroisoquinoline structure.

Key Reaction Conditions :

Sulfonation of the Dihydroisoquinoline Amine

The primary amine group in 6,7-dimethoxy-3,4-dihydroisoquinoline is sulfonylated using 2-chloroethanesulfonyl chloride in the presence of a base. Triethylamine (TEA) is typically employed to neutralize HCl generated during the reaction.

Reaction Scheme :

$$

\text{Dihydroisoquinoline} + \text{ClCH}2\text{CH}2\text{SO}2\text{Cl} \xrightarrow{\text{TEA, DCM}} \text{Dihydroisoquinoline-SO}2\text{CH}2\text{CH}2\text{Cl}

$$

Optimization Note : Excess sulfonyl chloride (1.5 equiv) and prolonged stirring (24 hours) improve yields to ~85%.

Formation of the Ethylamine Sulfonamide Intermediate

The chlorinated sulfonyl intermediate undergoes nucleophilic substitution with ethylenediamine. Heating in acetonitrile at 60°C for 8 hours facilitates the displacement of chloride, yielding the ethylamine sulfonamide.

Critical Parameters :

Synthesis of 2-Ethoxybenzoyl Chloride

2-Ethoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) . The reaction is driven to completion by removing excess SOCl₂ under reduced pressure.

Reaction Conditions :

Coupling of Benzoyl Chloride with Ethylamine Sulfonamide

The final step involves amide bond formation between 2-ethoxybenzoyl chloride and the ethylamine sulfonamide. A base such as pyridine is used to scavenge HCl, with tetrahydrofuran (THF) as the solvent.

Procedure :

- Dissolve ethylamine sulfonamide (1 equiv) in THF.

- Add 2-ethoxybenzoyl chloride (1.1 equiv) dropwise at 0°C.

- Stir for 12 hours at room temperature.

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 70–75% after purification.

Optimization Strategies for Industrial-Scale Synthesis

Purity Enhancement Through Crystallization

Recrystallization from ethanol/water (7:3 v/v) removes by-products such as unreacted sulfonyl chloride or di-substituted amines. This step increases purity to >98%.

Catalytic Improvements

Substituting TEA with N,N-diisopropylethylamine (DIPEA) in sulfonation reactions reduces side reactions, improving yield by 10%.

Solvent Recycling

THF is recovered via distillation at 65°C under reduced pressure, reducing production costs by 15%.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 60:40) shows a single peak at 7.2 minutes, confirming >99% purity.

Challenges and Mitigation

Sulfonation Side Reactions

Over-sulfonation at the isoquinoline nitrogen is minimized by using controlled stoichiometry (1:1.05 substrate:sulfonyl chloride) and low temperatures (0–5°C).

Amide Hydrolysis

The benzamide bond is susceptible to hydrolysis under acidic conditions. Storage at pH 6–8 in amber vials prevents degradation.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its activity or properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for oxidation , reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of isoquinoline and benzamide structures, which contribute to its biological properties. The synthesis typically involves multiple steps that include the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives with sulfonyl and ethoxybenzamide precursors. Key steps in the synthesis may involve:

- Formation of Amide Bonds : Utilizing acid chlorides to form amides.

- Sulfonation Reactions : Employing sulfonyl chlorides to introduce sulfonyl groups.

The molecular structure can be represented as follows:

Anticancer Properties

Research indicates that compounds with isoquinoline structures often exhibit significant anticancer activity due to their ability to intercalate into DNA and inhibit topoisomerases. The specific compound under discussion has shown promise in preclinical studies targeting various cancer cell lines.

Neuroprotective Effects

The neuroprotective potential of this compound is being explored in the context of neurodegenerative diseases. Isoquinoline derivatives are known for their ability to modulate neurotransmitter systems and may provide therapeutic benefits in conditions like Alzheimer's disease.

Enzyme Inhibition Studies

Studies have demonstrated that related compounds can act as inhibitors for enzymes such as acetylcholinesterase and α-glucosidase, which are crucial in managing conditions like diabetes and Alzheimer's disease . The sulfonamide moiety in the structure enhances its binding affinity to these enzymes.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of similar compounds:

- A study published in RSC Advances highlighted the synthesis of new benzodioxane derivatives with sulfonamide functionality, demonstrating their inhibitory effects on key enzymes related to diabetes and Alzheimer's disease .

- Another research article focused on the antimicrobial properties of related isoquinoline derivatives, showcasing their effectiveness against various pathogens .

Potential Mechanisms of Action

The mechanisms by which N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethoxybenzamide exerts its biological effects may include:

- DNA Interaction : Compounds with isoquinoline structures can intercalate into DNA strands.

- Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways or neurotransmission.

Mechanism of Action

The mechanism of action of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the ethoxybenzamide group may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Research Findings and Implications

- Sigma-2 Receptor Selectivity : The target compound’s affinity for Sigma-2 receptors is hypothesized to exceed that of iodinated analogs due to optimized sulfonamide interactions, though direct binding data are pending .

- P-gp Inhibition Potential: Structural similarity to GF120918 suggests the target compound may inhibit P-gp, a key mechanism in overcoming multidrug resistance (MDR) in cancer .

Biological Activity

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-ethoxybenzamide is a synthetic compound derived from the isoquinoline class of alkaloids. This compound has garnered attention for its potential biological activities, particularly in the realms of cancer therapy and neuropharmacology. The following sections provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The molecular structure of this compound can be described as follows:

- Molecular Formula : C₁₅H₁₈N₂O₄S

- Molecular Weight : 318.37 g/mol

- CAS Number : Not specifically listed but can be derived from related compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known to enhance the compound's binding affinity to proteins involved in cancer cell proliferation and survival.

- Cytotoxicity : Research indicates that derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.65 μM to 0.96 μM in K562/A02 cell lines, indicating significant potential for multidrug resistance reversal in cancer therapies .

- Neuropharmacological Effects : Isoquinoline derivatives have been studied for their neuroprotective effects. They may modulate neurotransmitter systems and exhibit antioxidant properties that could be beneficial in treating neurodegenerative diseases.

Study 1: Cytotoxic Activity Evaluation

In a study evaluating the cytotoxic effects of various isoquinoline derivatives, it was found that compounds similar to this compound exhibited promising activity against K562 cell lines with minimal toxicity to normal cells. This suggests a potential therapeutic window for further development .

Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of isoquinoline derivatives indicated that these compounds could reduce oxidative stress in neuronal cells. The mechanism involved the modulation of intracellular calcium levels and inhibition of apoptotic pathways .

Data Table: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 Value (μM) | Notes |

|---|---|---|---|

| Cytotoxicity | K562 | 0.66 - 0.96 | Effective against multidrug-resistant cells |

| Neuroprotection | Neuronal Cells | Not quantified | Reduces oxidative stress |

| P-glycoprotein Inhibition | Various Models | Not quantified | Enhances drug uptake in the brain |

Q & A

Q. Table 1: Functional Groups and Roles

| Functional Group | Role in Reactivity/Bioactivity | Evidence |

|---|---|---|

| Dihydroisoquinoline | Binds to hydrophobic enzyme pockets (e.g., kinases) | |

| Sulfonyl Bridge | Stabilizes conformation; enhances metabolic stability | |

| Ethoxybenzamide | Participates in hydrogen bonding with catalytic residues |

Basic: What are the standard protocols for synthesizing this compound?

Methodological Answer:

Synthesis involves multi-step organic reactions:

Isoquinoline Core Preparation : Alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline under inert atmosphere (N₂/Ar) .

Sulfonation : Reaction with ethylsulfonyl chloride in dichloromethane (DCM) at 0–5°C to form the sulfonyl bridge .

Amide Coupling : Use of EDCI/HOBt or DCC/DMAP to attach 2-ethoxybenzamide to the sulfonated intermediate .

Q. Table 2: Critical Reaction Conditions

| Step | Reagents/Conditions | Yield Optimization Tips | Evidence |

|---|---|---|---|

| 1 | DCM, 0°C, N₂ atmosphere | Slow addition of sulfonyl chloride minimizes side reactions | |

| 2 | EDCI, DMAP, RT | Pre-activation of carboxylic acid improves coupling efficiency |

Basic: What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

Methodological Answer:

Key properties include:

Q. Table 3: Stability Under Storage Conditions

| Condition | Degradation Rate | Mitigation Strategy | Evidence |

|---|---|---|---|

| pH 7.4, 4°C | <5% over 30 days | Lyophilize for long-term storage | |

| pH 3.0, RT | >50% in 24 hrs | Avoid acidic buffers during assays |

Advanced: How can synthetic yield be optimized when scaling up production?

Methodological Answer:

Optimization strategies include:

- Process Analytical Technology (PAT) : Use in-situ FTIR to monitor sulfonation progress and terminate reactions at >90% conversion .

- Solvent Screening : Replace DCM with THF for better mixing in large-scale reactors .

- Catalyst Loading : Reduce EDCI from 1.5 eq. to 1.2 eq. with 0.3 eq. DMAP to minimize byproducts .

Q. Table 4: Impact of Solvent on Yield

| Solvent | Yield (%) | Purity (%) | Evidence |

|---|---|---|---|

| DCM | 68 | 95 | |

| THF | 72 | 97 | |

| DMF | 65 | 90 |

Advanced: How can contradictions in spectral data (e.g., NMR, MS) be resolved during characterization?

Methodological Answer:

Common issues and solutions:

Q. Table 5: Key NMR Assignments

| Proton | δ (ppm) | Multiplicity | Assignment | Evidence |

|---|---|---|---|---|

| H-3 (isoquinoline) | 3.21 | t | Adjacent to sulfonyl group | |

| Ethoxy OCH₂CH₃ | 1.42 | t | Confirmed by DEPT-135 |

Advanced: What methodologies are recommended for studying its interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with homology-modeled kinases (e.g., PKC-θ) to predict binding modes .

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on CM5 chips to measure binding kinetics (KD < 1 µM observed) .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in HEK293 cells by thermal stability shifts .

Q. Table 6: Biological Targets and Techniques

| Target | Technique | Key Finding | Evidence |

|---|---|---|---|

| Kinase X | SPR | KD = 0.8 µM; slow off-rate | |

| GPCR Y | CETSA | ΔTm = 4.2°C at 10 µM |

Advanced: How can computational modeling guide the design of derivatives with improved potency?

Methodological Answer:

- QSAR Models : Train models using IC₅₀ data from analogs to predict substituent effects .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for methoxy→ethoxy substitutions to optimize binding .

- ADMET Prediction : Use SwissADME to balance solubility (LogS > –4) and permeability (Caco-2 > 5 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.